molecular formula C15H15NO3 B2460534 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid CAS No. 92841-28-6

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid

Cat. No.: B2460534
CAS No.: 92841-28-6
M. Wt: 257.289
InChI Key: QRPFWTFAPOLYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the preparation of 2-hydroxy-5-methylbenzylamine, which is then reacted with 2-carboxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-{[(2-Formyl-5-methylphenyl)methyl]amino}benzoic acid, while reduction of the carboxylic acid group may produce 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzyl alcohol.

Scientific Research Applications

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzoic acid: Similar in structure but lacks the amino group.

    2-{[(2-Hydroxyphenyl)methyl]amino}benzoic acid: Similar but without the methyl group on the aromatic ring.

    2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzyl alcohol: Similar but with an alcohol group instead of a carboxylic acid.

Uniqueness

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific binding properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-14(17)11(8-10)9-16-13-5-3-2-4-12(13)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFWTFAPOLYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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